2,2,3,3-tetrafluoropropanoyl Bromide
Description
Context of Per- and Polyfluorinated Organic Compounds in Advanced Chemistry
Per- and polyfluorinated organic compounds (PFAS) are a class of synthetic chemicals characterized by the presence of multiple carbon-fluorine (C-F) bonds, which are among the strongest covalent bonds in organic chemistry. This fundamental feature imparts exceptional properties to PFAS, including high thermal stability, chemical inertness, and both hydrophobic (water-repelling) and oleophobic (oil-repelling) characteristics. These qualities have made them indispensable in a vast array of advanced industrial and consumer applications, from non-stick coatings and waterproof textiles to specialized firefighting foams and surfactants for polymer production.
The unique attributes of PFAS stem directly from the properties of the fluorine atom—its high electronegativity and small size. When substituted for hydrogen on a carbon backbone, fluorine atoms create a tight, stable sheath that protects the molecule from chemical attack and alters its electronic properties. This has led to the development of high-performance materials and has been crucial in the design of bioactive molecules where metabolic stability is enhanced by blocking sites of oxidation. However, the very stability that makes these compounds so useful also renders them highly persistent in the environment, leading to significant research into their environmental fate, potential toxicity, and the development of more sustainable alternatives.
Significance of Perfluoroalkanoyl Halides as Synthetic Intermediates
Perfluoroalkanoyl halides are a subclass of PFAS that serve as powerful and versatile intermediates in organic synthesis. As acyl halides, they possess a highly electrophilic carbonyl carbon, making them reactive toward a wide range of nucleophiles. Their general structure, Rf-CO-X (where Rf is a perfluoroalkyl chain and X is a halogen), combines the unique influence of the fluorinated segment with the classic reactivity of an acyl halide.
Compared to their non-fluorinated counterparts, perfluoroalkanoyl halides exhibit modified reactivity. The strong electron-withdrawing effect of the perfluoroalkyl group increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. This makes them highly effective acylation agents for the synthesis of a variety of derivatives, including:
Esters: Reaction with alcohols yields fluorinated esters, which are valuable as specialty solvents, lubricants, and monomers for fluoropolymers.
Amides: Reaction with primary or secondary amines produces fluorinated amides. This reaction is fundamental in synthesizing fluorinated pharmaceuticals and agrochemicals, where the introduction of a fluoroalkyl moiety can improve metabolic stability and bioavailability.
Ketones: Friedel-Crafts acylation reactions with aromatic compounds or reactions with organometallic reagents can produce ketones bearing a perfluoroalkyl group.
Acyl fluorides, a related class, are noted for their unique balance of stability and reactivity, being more resistant to hydrolysis than acyl chlorides or bromides while remaining effective acylating agents. nih.govresearchgate.net Perfluoroalkanoyl halides, in general, are crucial for introducing perfluoroalkylcarbonyl moieties into molecules, a key strategy for creating new materials and biologically active compounds with desirable properties.
Overview of Current Research Trajectories for 2,2,3,3-Tetrafluoropropanoyl Bromide
While extensive literature exists for broadly used perfluorinated compounds, specific research on this compound (HCF2CF2COBr) is not widely documented in publicly available scientific literature. Its existence is noted in chemical supplier databases, but detailed studies of its applications are scarce. However, based on its chemical structure and the established reactivity of similar compounds, its potential research trajectories can be logically inferred.
As a partially fluorinated acyl bromide, this compound is an electrophilic building block for introducing the 2,2,3,3-tetrafluoropropanoyl group (HCF2CF2CO-). This specific moiety is of interest because it contains a terminal hydrogen atom (on the C-3 carbon), which differentiates it from fully perfluorinated analogues. This structural feature can subtly modulate the electronic properties and potential metabolic pathways of molecules derived from it.
Current and future research involving this compound would likely focus on its utility in nucleophilic acyl substitution reactions. Key research directions would include:
Synthesis of Novel Fluorinated Esters and Amides: Its primary application would be reacting it with complex alcohols and amines to create new esters and amides. These products could be investigated as potential drug candidates, agrochemicals, or monomers for advanced polymers. The HCF2CF2- group offers a different lipophilicity and electronic signature compared to the more common CF3- or longer perfluoroalkyl chains.
Development of Functional Materials: The compound could be used to modify the surfaces of materials, imparting specific hydrophobic and oleophobic properties. It could also serve as a precursor for creating fluorinated liquid crystals or other advanced materials where precise tuning of intermolecular forces is required.
Probing Structure-Activity Relationships: In medicinal and agricultural chemistry, the synthesis of a series of analogues containing the HCF2CF2CO- group would allow researchers to systematically study how this specific fluorinated tag influences biological activity, membrane permeability, and metabolic stability compared to other fluoroalkyl groups.
The synthesis of the parent compound, 2,2,3,3-tetrafluoropropionic acid, and its derivatives is described in patent literature, indicating commercial interest in this chemical scaffold. [Patent US5336801A] This suggests that while academic research on the acyl bromide is not prominent, it may be used in industrial settings for proprietary synthetic applications.
Below is a table summarizing the key properties of the parent acid and the subject compound.
| Property | 2,2,3,3-Tetrafluoropropanoic Acid | This compound |
| Chemical Formula | C3H2F4O2 | C3HBrF4O |
| Molecular Weight | 146.04 g/mol | 208.94 g/mol |
| Functional Group | Carboxylic Acid (-COOH) | Acyl Bromide (-COBr) |
| Primary Reactivity | Acid-base reactions, esterification (with acid catalyst) | Nucleophilic Acyl Substitution |
| Potential Precursor To | Esters, Amides, Acyl Halides | Esters, Amides, Ketones |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3HBrF4O |
|---|---|
Molecular Weight |
208.94 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropanoyl bromide |
InChI |
InChI=1S/C3HBrF4O/c4-1(9)3(7,8)2(5)6/h2H |
InChI Key |
WOIKLZSATNQUPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)Br)(F)F)(F)F |
Origin of Product |
United States |
Methodological Approaches to the Synthesis of 2,2,3,3 Tetrafluoropropanoyl Bromide
Strategies for Perfluoroacylation and Bromine Incorporation
The most direct routes to acyl bromides involve the conversion of corresponding carboxylic acids or the exchange of another halogen atom for bromine. These methods are foundational in organic synthesis but require adaptation for heavily fluorinated substrates.
Bromination of Perfluorinated Carboxylic Acid Derivatives
A primary and straightforward method for synthesizing acyl bromides is the direct bromination of the corresponding carboxylic acid. The precursor, 2,2,3,3-tetrafluoropropanoic acid, can be treated with a standard brominating agent. Phosphorus tribromide (PBr₃) is widely used for converting carboxylic acids to acyl bromides. preterhuman.netbyjus.comwikipedia.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a bromide ion. preterhuman.netbyjus.com
The general reaction is as follows: 3 RCOOH + PBr₃ → 3 RCOBr + H₃PO₃ byjus.com
For the specific target compound, the reaction would be: 3 CF₃CF₂COOH + PBr₃ → 3 CF₃CF₂COBr + H₃PO₃
This reaction is typically effective for a range of carboxylic acids, and while specific examples for 2,2,3,3-tetrafluoropropanoic acid are not prevalent in the literature, the methodology is a standard and expected route. preterhuman.net The high electronegativity of the tetrafluoroethyl group may influence the reactivity of the carbonyl carbon, but the fundamental mechanism should remain applicable.
Table 1: Common Brominating Agents for Carboxylic Acids
| Reagent | Formula | Typical Conditions |
|---|---|---|
| Phosphorus Tribromide | PBr₃ | Neat or in an inert solvent (e.g., ether, CH₂Cl₂) |
| Thionyl Bromide | SOBr₂ | Neat or in an inert solvent, often with heating |
Halogen Exchange Reactions for Fluorinated Acyl Bromides
Halogen exchange, often referred to as a Finkelstein-type reaction, provides an alternative route to acyl bromides from other acyl halides, such as acyl fluorides or chlorides. wikipedia.org This method is particularly relevant for perfluorinated compounds, as perfluoroacyl fluorides can be accessible starting materials. Research has demonstrated the facile conversion of perfluoroacyl fluorides into other acyl halides, including bromides, by treatment with anhydrous lithium halides. rsc.org
The reaction involves heating the perfluoroacyl fluoride with lithium bromide (LiBr), typically in the absence of a solvent or in a high-boiling inert solvent. The strong interaction between lithium and fluorine drives the equilibrium toward the formation of the acyl bromide and lithium fluoride (LiF). rsc.org
RfCOF + LiBr → RfCOBr + LiF
This strategy has been successfully applied to a variety of perfluoroacyl fluorides. The reaction temperature is a critical parameter, as higher temperatures can lead to decarbonylation of the resulting acyl bromide. rsc.org
Table 2: Halogen Exchange Conditions for Perfluoroacyl Fluorides
| Starting Acyl Fluoride | Halide Salt | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Perfluoroacetyl fluoride | LiBr | 120-250 | Perfluoroacetyl bromide | High |
| Pentafluoropropionyl fluoride | LiBr | 120-250 | Pentafluoropropionyl bromide | High |
| Perfluorobutyryl fluoride | LiBr | 120-250 | Perfluorobutyryl bromide | High |
Data derived from analogous reactions reported in the literature. rsc.org
Radical-Mediated Syntheses of Fluorinated Brominated Compounds
Radical reactions offer powerful methods for forming carbon-carbon and carbon-halogen bonds, often under mild conditions. These approaches can be exploited to construct the carbon backbone of fluorinated brominated compounds.
Exploitation of Radical Acceptors in Fluoroalkyl Bromide Formation
The formation of fluoroalkyl bromides can be achieved through radical addition pathways where a radical precursor adds to a suitable acceptor molecule. A notable example is the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor. organic-chemistry.orgnih.govacs.org In this strategy, an alkyl radical, generated from a redox-active ester under photo-initiation, adds regioselectively to the double bond of BTP. acs.org Subsequent hydrogen atom transfer yields a secondary trifluoromethylated alkyl bromide. organic-chemistry.orgacs.org
The general mechanism involves:
Generation of an alkyl radical (R•) from a precursor.
Addition of R• to the alkene (BTP).
Hydrogen atom transfer to the resulting radical intermediate to form the final product. acs.org
While this specific method yields a trifluoromethylated alkyl bromide rather than a tetrafluoropropanoyl bromide, the principle illustrates a viable strategy for assembling a fluorinated and brominated carbon skeleton. A hypothetical adaptation could involve the radical addition of a bromodifluoromethyl radical (•CF₂Br) to tetrafluoroethylene (TFE), followed by oxidation of the terminal carbon to a carboxylic acid and subsequent conversion to the acyl bromide. The addition of bromodifluoromethyl radicals to fluoroethylenes has been studied, providing a basis for such a synthetic design. rsc.org
Table 3: Examples of Radical Addition Using BTP
| Radical Precursor (from Carboxylic Acid) | Product Structure | Yield (%) |
|---|---|---|
| Cyclohexanecarboxylic Acid | C₆H₁₁-CH(CF₃)CH₂Br | 85 |
| Adamantane-1-carboxylic Acid | Ada-CH(CF₃)CH₂Br | 91 |
| Phenylacetic Acid | Ph-CH₂-CH(CF₃)CH₂Br | 75 |
Data derived from literature on the use of 2-bromo-3,3,3-trifluoropropene as a radical acceptor. acs.org
Transition Metal-Catalyzed Routes for Fluorocarbon Chain Elongation
Transition metal catalysis has emerged as a powerful tool for constructing complex fluorinated molecules, offering high selectivity and functional group tolerance.
Palladium-Catalyzed Difluorocarbene Transfer in Fluoroacylation
Palladium-catalyzed reactions provide sophisticated methods for carbon chain elongation and functionalization. One innovative strategy involves the use of a difluorocarbene precursor, which, upon coordination to a palladium center, can act as a carbon monoxide (CO) surrogate in the presence of water. nsf.govnih.gov This allows for fluoroacylation reactions, where a fluoroalkyl chain is extended and a carbonyl group is introduced simultaneously.
The catalytic cycle can be envisioned to start with a shorter fluoroalkyl bromide, for instance, bromodifluoromethyl trifluoride (CF₃CF₂Br). Oxidative addition to a Pd(0) complex would form a fluoroalkyl palladium(II) intermediate. This intermediate could then undergo insertion of a difluorocarbene (:CF₂), generated from a precursor like BrCF₂PO(OEt)₂. nsf.gov The resulting elongated fluoroalkyl palladium species, upon hydrolysis, can yield a carbonyl group, effectively achieving a fluoroacyl synthesis. nsf.govnih.gov
This controllable catalytic difluorocarbene transfer offers a pathway to various fluorinated products, including fluoroalkylated ketones. nsf.gov By carefully selecting the starting materials and reaction conditions, it is theoretically possible to construct the 2,2,3,3-tetrafluoropropanoyl skeleton, which could then be converted to the target acyl bromide. This approach is particularly valuable for building complex fluorinated structures that are not easily accessible through traditional methods. researchgate.netnih.govresearchgate.net
Table 4: Key Steps in Palladium-Catalyzed Fluoroacylation via Difluorocarbene Transfer
| Step | Description | Key Intermediate |
|---|---|---|
| 1. Oxidative Addition | A fluoroalkyl halide adds to a Pd(0) center. | Rf-Pd(II)-X |
| 2. Difluorocarbene Insertion | A :CF₂ unit inserts into the Rf-Pd bond. | Rf-CF₂-Pd(II)-X |
| 3. Hydrolysis/Carbonylation | The Pd-bound CF₂ group is hydrolyzed to a carbonyl group. | Rf-CO-Pd(II)-X |
| 4. Reductive Elimination | The acyl group couples with another nucleophile or is released. | Rf-CO-Nu |
This table outlines a generalized mechanism based on literature reports. nsf.govnih.gov
Novel Synthetic Pathways for Accessing Perfluorinated Acyl Bromides
One promising area of development is the use of alternative brominating agents in conjunction with activators. For instance, the combination of N-bromosuccinimide (NBS) with a phosphine reagent, such as triphenylphosphine (PPh₃), provides an effective method for the conversion of carboxylic acids to acyl bromides under neutral conditions. This approach avoids the harsh, often acidic, conditions of traditional reagents like phosphorus tribromide (PBr₃).
Another avenue of innovation lies in catalytic methods. While not yet widely documented for perfluorinated acyl bromides, catalytic approaches for the synthesis of other acyl halides are emerging. These methods could potentially be adapted for perfluorinated substrates, offering a more efficient and atom-economical route.
Decarboxylative bromination reactions, such as the Hunsdiecker reaction and its modern variants, represent another class of synthetic strategies. Although these methods typically yield alkyl or aryl bromides from carboxylic acids with the loss of carbon dioxide, their application in generating acyl bromides is not conventional. However, modifications of these radical-based reactions could potentially be explored for the synthesis of perfluorinated compounds.
The table below outlines potential novel synthetic pathways for perfluorinated acyl bromides, based on analogous reactions with non-fluorinated or other halogenated compounds. It is important to note that the reaction conditions and yields are hypothetical for 2,2,3,3-tetrafluoropropanoyl bromide and would require experimental validation.
Table 1: Potential Novel Synthetic Pathways for Perfluorinated Acyl Bromides
| Starting Material | Reagents | Potential Product | Plausible Reaction Conditions | Notes |
| 2,2,3,3-Tetrafluoropropanoic Acid | N-Bromosuccinimide (NBS), Triphenylphosphine (PPh₃) | This compound | Inert solvent (e.g., CH₂Cl₂), Room temperature | Offers mild, neutral reaction conditions. |
| 2,2,3,3-Tetrafluoropropanoic Acid | Oxalyl Bromide, catalytic DMF | This compound | Anhydrous conditions, Inert solvent | A common method for acyl chloride synthesis, adaptable for bromides. |
| 2,2,3,3-Tetrafluoropropanoic Acid | Triphenylphosphine dibromide (PPh₃Br₂) | This compound | Inert solvent, mild heating may be required | In situ generation of the brominating agent from PPh₃ and Br₂. |
Further research and experimental studies are necessary to establish optimized and efficient novel synthetic routes specifically for this compound and other perfluorinated acyl bromides. The electron-withdrawing nature of the tetrafluoroethyl group presents a unique electronic environment that may necessitate tailored reaction conditions compared to their non-fluorinated counterparts.
Mechanistic Investigations into the Reactivity of 2,2,3,3 Tetrafluoropropanoyl Bromide
Reaction Mechanisms Involving the Acyl Bromide Functional Group
The reactivity of 2,2,3,3-tetrafluoropropanoyl bromide is largely dictated by its acyl bromide functional group. This group is characterized by a carbonyl carbon double-bonded to an oxygen atom and single-bonded to a bromine atom. The presence of the highly electronegative tetrafluoropropyl group significantly influences the electronic properties and, consequently, the reaction mechanisms of the molecule.
The carbonyl carbon in this compound is highly electrophilic. This electron deficiency arises from the polarization of the carbon-oxygen double bond and the inductive electron-withdrawing effects of both the bromine atom and, notably, the adjacent 2,2,3,3-tetrafluoropropyl group. libretexts.org The fluorine atoms create a strong dipole moment, pulling electron density away from the carbonyl center and making it a prime target for nucleophilic attack. pressbooks.pub
The typical reaction mechanism is nucleophilic acyl substitution. libretexts.org This process begins with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral alkoxide intermediate. libretexts.org Unlike in aldehydes and ketones where this intermediate would be protonated to form an alcohol, in acyl bromides, the intermediate collapses. libretexts.org The carbon-bromine bond breaks, and the bromide ion departs as a leaving group, regenerating the carbonyl double bond and resulting in a new carbonyl compound. libretexts.org Bromide is an effective leaving group because it is the conjugate base of a strong acid (hydrobromic acid) and can stabilize the negative charge. libretexts.org Acyl bromides are generally more reactive than acyl chlorides due to the lower electronegativity and larger size of bromine, which makes the bromide ion a better leaving group. fiveable.me
Step 1: Nucleophilic attack. The nucleophile adds to the carbonyl carbon.
Step 2: Elimination of the leaving group. The tetrahedral intermediate collapses, expelling the bromide ion.
This electrophilic character allows this compound to act as a potent perfluoroacylating agent, reacting with various nucleophiles such as alcohols (to form esters), amines (to form amides), and water (to hydrolyze into the corresponding carboxylic acid). fiveable.mewikipedia.org
In certain reactions, particularly under Friedel-Crafts conditions with a strong Lewis acid catalyst (e.g., AlCl₃), the mechanism can involve a carbocationic intermediate. libretexts.org The Lewis acid coordinates to the carbonyl oxygen, further polarizing the C=O bond and facilitating the departure of the bromide ion. This can lead to the formation of a highly reactive perfluoroacylium ion (RfCO+).
However, the formation of a free, discrete carbocation at the carbonyl carbon is generally less favorable for perfluorinated acyl halides compared to their non-fluorinated analogs. The powerful electron-withdrawing nature of the tetrafluoropropyl group would destabilize an adjacent positive charge. Therefore, the reaction may proceed through a more complex, tightly bound ion pair with the Lewis acid catalyst, or the nucleophilic attack may occur on the activated acyl bromide-Lewis acid complex without the formation of a truly free carbocation. chemrxiv.orgchemrxiv.org These intermediates, sometimes referred to as carbocationoids, retain carbocation-like reactivity while being stabilized. chemrxiv.org Such intermediates are central to SN1-type reactions, where the rate-limiting step is the unimolecular formation of the cationic species. chemrxiv.orglibretexts.org The subsequent attack by a nucleophile, such as an electron-rich aromatic ring in a Friedel-Crafts acylation, is typically a rapid, non-rate-limiting step. libretexts.orglibretexts.org
Radical Pathways in the Transformations of Perfluorinated Bromides
Beyond ionic pathways, this compound can participate in radical reactions. The carbon-bromine bond is significantly weaker than carbon-fluorine or carbon-hydrogen bonds, making it susceptible to homolytic cleavage. wikipedia.org This cleavage, which can be initiated by heat, UV radiation, or a radical initiator, generates a 2,2,3,3-tetrafluoropropanoyl radical (CHF₂CF₂CO•) and a bromine radical (Br•). lumenlearning.comucr.edu
Radical reactions typically proceed via a chain mechanism consisting of three phases: lumenlearning.com
Initiation: The initial homolytic cleavage of the C-Br bond to form radicals. lumenlearning.comucr.edu
Propagation: The newly formed radical reacts with other molecules to create new products and another radical, continuing the chain. For instance, a perfluoroacyl radical could add to an aromatic ring, a key step in radical aromatic perfluoroalkylation. cdnsciencepub.comresearchgate.net
Termination: Two radical species react with each other to form a stable, non-radical molecule, ending the chain. lumenlearning.com
The electrophilic character of perfluoroalkyl radicals makes them highly reactive toward electron-rich species like aromatic rings. cdnsciencepub.com This reactivity has been harnessed in various synthetic methods for the perfluoroalkylation of aromatic and heteroaromatic compounds. cdnsciencepub.comnih.gov The transformation of perfluorinated bromides can also occur through processes involving single-electron transfer from reagents like sodium dithionite, which can induce the formation of the perfluoroalkyl radical. researchgate.net
Stereochemical Outcomes of Reactions Involving this compound
The stereochemical consequences of reactions involving this compound are primarily relevant when the substrate or the nucleophile is chiral. The carbonyl carbon of the acyl bromide is sp²-hybridized and planar.
In a standard nucleophilic acyl substitution reaction, the nucleophile can attack the planar carbonyl group from either face. If the substrate and nucleophile are both achiral, the product will also be achiral or a racemic mixture if a new stereocenter is formed.
However, if this compound reacts with a chiral, enantioenriched nucleophile (e.g., a chiral alcohol or amine), the two enantiomers of the nucleophile will react at different rates, potentially leading to a mixture of diastereomeric products in unequal amounts (kinetic resolution).
In cases where the reaction proceeds through an SN2-like mechanism at a stereocenter elsewhere in a molecule, an inversion of configuration is typically expected. nih.gov Conversely, reactions that proceed via a planar carbocationic intermediate (SN1 mechanism) at a stereocenter would lead to racemization, as the incoming nucleophile can attack either face of the planar intermediate with equal probability. libretexts.org Recent studies on related organometallic compounds have shown that stereospecific transformations, including fluorination and bromination, can occur with a predominant inversion of stereochemistry, suggesting a backside attack mechanism. nih.gov
Kinetic and Thermodynamic Parameters Influencing Reactivity of Perfluoroacyl Bromides
The reactivity of perfluoroacyl bromides like this compound is governed by both kinetic and thermodynamic factors. The strong electron-withdrawing effect of the tetrafluoropropyl group is a dominant factor. It significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate (a kinetic effect). youtube.com
Compared to non-fluorinated acyl bromides, the C-Br bond strength is influenced by the adjacent electronegative fluorine atoms. The stability of the resulting products also plays a crucial thermodynamic role. The formation of highly stable bonds in the products, such as in amides or esters, provides a strong driving force for the reaction.
| Property | Value | Units |
|---|---|---|
| Enthalpy of Formation (liquid) | -298.3 | kJ/mol |
| Enthalpy of Vaporization | 30.3 | kJ/mol |
| Boiling Point | 348.1 | K |
Data sourced from the NIST Chemistry WebBook for Acetyl Bromide and serves as a general illustration for acyl bromides. nist.gov
Kinetically, the rate of nucleophilic acyl substitution is highly dependent on several factors, which are summarized in the table below.
| Factor | Influence on Reaction Rate | Reason |
|---|---|---|
| Strength of Nucleophile | Increases rate | A stronger nucleophile attacks the electrophilic carbonyl carbon more readily. |
| Leaving Group Ability | Increases rate | Bromide (Br⁻) is an excellent leaving group, promoting the collapse of the tetrahedral intermediate. fiveable.me |
| Perfluoroalkyl Group | Increases rate | The strong inductive electron-withdrawing effect enhances the electrophilicity of the carbonyl carbon. youtube.com |
| Solvent Polarity | Variable | Polar solvents can stabilize the transition state, often accelerating the reaction, but effects can be complex. |
Advanced Applications of 2,2,3,3 Tetrafluoropropanoyl Bromide in Synthetic Organic Chemistry
Introduction of Perfluoropropanoyl Moieties into Organic Substrates
2,2,3,3-Tetrafluoropropanoyl bromide serves as a potent acylating agent for the introduction of the tetrafluoropropanoyl group into a variety of organic molecules. This moiety can significantly alter the chemical and physical properties of the parent compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The high reactivity of the acyl bromide facilitates reactions with a broad range of nucleophiles.
Synthesis of Complex Fluorinated Ketones and Esters
The reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, provides a direct route to complex fluorinated ketones. These reactions are typically carried out in aprotic solvents under anhydrous conditions to prevent the hydrolysis of the acyl bromide and the organometallic species. The resulting ketones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Similarly, the esterification of alcohols and phenols with this compound, often in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine, yields the corresponding tetrafluoropropanoate esters. These esters have found applications as specialty solvents, lubricants, and as monomers for the synthesis of fluorinated polymers. The reaction generally proceeds with high efficiency, driven by the formation of a stable hydrobromic acid salt with the base.
Table 1: Synthesis of Fluorinated Ketones and Esters
| Reactant | Reagent | Product Type |
| Organometallic Compound (e.g., Grignard) | This compound | Fluorinated Ketone |
| Alcohol/Phenol | This compound & Base | Fluorinated Ester |
Functionalization of Arenes and Heterocycles with Tetrafluoropropanoyl Groups
The introduction of a tetrafluoropropanoyl group onto aromatic and heteroaromatic rings can be achieved through Friedel-Crafts acylation. wikipedia.orgsigmaaldrich.comnih.gov In this reaction, this compound reacts with an arene or heterocycle in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). sigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the reaction of the acyl bromide with the Lewis acid, is attacked by the electron-rich aromatic ring. sigmaaldrich.com
The resulting aryl and heteroaryl ketones are versatile intermediates. For instance, the ketone functionality can be further modified, such as reduction to an alkyl group via Clemmensen or Wolff-Kishner reduction, providing access to tetrafluoropropyl-substituted aromatics. The presence of the fluorinated acyl group generally deactivates the aromatic ring towards further electrophilic substitution. youtube.com
Utilization as a Building Block for Specialty Fluorinated Compounds
The unique structural and electronic properties of the tetrafluoropropanoyl group make this compound a valuable building block for the synthesis of a wide array of specialty fluorinated compounds. These compounds are of significant interest in materials science and medicinal chemistry due to their enhanced thermal stability, chemical resistance, and specific biological activities.
Precursors for Fluorinated Monomers and Polymers
This compound can be utilized in the synthesis of novel fluorinated monomers. For example, reaction with hydroxy-functionalized vinyl or acrylic monomers can yield polymerizable esters. The resulting polymers, containing the tetrafluoropropoxy side chains, are expected to exhibit low surface energy, high thermal stability, and excellent chemical resistance, making them suitable for applications in coatings, membranes, and advanced materials. rsc.orgacademie-sciences.fr The synthesis of poly(2,2,3,3-tetrafluoropropyl methacrylate) has been reported, demonstrating the utility of related tetrafluoropropyl compounds in polymer chemistry. researchgate.net
Intermediates in the Synthesis of Specific Fluoroalkylated Target Molecules
As a reactive electrophile, this compound is a key intermediate in multi-step syntheses of complex fluoroalkylated molecules. It can be used to introduce the HCF₂CF₂CO- functionality, which can then be elaborated through various chemical transformations. For example, the carbonyl group can be converted into a methylene (B1212753) group, a hydroxyl group, or be used to form carbon-carbon bonds, providing access to a diverse range of structures. The synthesis of secondary trifluoromethylated alkyl bromides using 2-bromo-3,3,3-trifluoropropene as a radical acceptor highlights the broader strategies for creating complex fluoroalkylated molecules. organic-chemistry.orgnih.gov
Contributions to Catalysis and Reagent Development in Fluorine Chemistry
While this compound is primarily used as a building block, its derivatives have potential applications in the development of new reagents and catalysts for fluorine chemistry. For instance, the corresponding perfluoroacyl peroxides, which could be synthesized from the acyl bromide, are known to be sources of perfluoroalkyl radicals. These radicals can participate in a variety of addition and cyclization reactions.
Furthermore, the development of novel fluorinating agents is an active area of research. nih.govnih.govsustech.edu.cnresearchgate.nettcichemicals.com While there is no direct evidence of this compound being used as a precursor for new fluorinating agents, the principles of reagent design in fluorine chemistry suggest that its unique electronic properties could be harnessed. For example, its derivatives could potentially be explored as components of novel catalytic systems for specific fluorination reactions. The use of tetrabutylammonium (B224687) bromide as a phase-transfer catalyst in various organic reactions showcases the utility of bromide-containing compounds in catalysis. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 2,2,3,3 Tetrafluoropropanoyl Bromide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of fluorinated organic compounds. The presence of spin-active nuclei such as ¹⁹F, ¹H, and ¹³C in 2,2,3,3-tetrafluoropropanoyl bromide allows for a comprehensive molecular characterization.
Fluorine-19 (¹⁹F) NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comhuji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals corresponding to the two chemically non-equivalent sets of fluorine atoms: those on the carbon adjacent to the carbonyl group (C2) and those on the terminal carbon (C3).
The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, with a typical range spanning from -300 to 400 ppm. huji.ac.ilthermofisher.com For organofluorine compounds, the range is often narrower. wikipedia.org The fluorine atoms are subject to spin-spin coupling, which provides valuable information about the molecular framework. wikipedia.org In this molecule, one would expect to observe:
-CF₂-Br Signal: A signal corresponding to the two fluorine atoms on the carbon atom adjacent to the carbonyl group. This signal would be split into a triplet by the two neighboring fluorine atoms on C3.
HCF₂- Signal: A signal for the two fluorine atoms on the terminal carbon, which would be split into a triplet by the fluorine atoms on C2. This signal would exhibit further splitting into a doublet due to coupling with the single proton on the same carbon.
The magnitude of fluorine-fluorine coupling constants (J-values) is typically larger than for protons and can occur over several bonds. wikipedia.org
Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Nuclei Position | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Coupling To |
|---|---|---|---|
| -CF₂ -C(O)Br | -70 to -20 alfa-chemistry.comucsb.edu | Triplet | HCF₂- |
¹H and ¹³C NMR spectra provide complementary data for a full structural assignment.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the lone proton at the C3 position. The chemical shift of this proton would be influenced by the adjacent fluorine atoms. This signal's multiplicity would be complex, appearing as a triplet of triplets due to coupling to the two geminal fluorine atoms (²JHF) and the two vicinal fluorine atoms (³JHF). nih.gov
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, will display signals for each of the three carbon atoms. nih.gov A key feature is the presence of carbon-fluorine coupling (¹JCF, ²JCF), which splits the carbon signals into multiplets. rsc.orgwalisongo.ac.id
Carbonyl Carbon (C=O): This signal is expected to appear in the downfield region typical for carboxylic acid derivatives, generally between 160-180 ppm. libretexts.org It will likely be split into a triplet by the two adjacent fluorine atoms.
-CF₂- Carbon (C2): This carbon signal will be split into a triplet by the two directly attached fluorine atoms and may show further, smaller splitting from the other two fluorine atoms.
HCF₂- Carbon (C3): This signal will also be split into a triplet by its attached fluorine atoms and may exhibit additional coupling to the adjacent fluorines and the proton.
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| ¹H | Downfield region | Triplet of Triplets |
| ¹³C (C=O) | 160 - 180 libretexts.org | Triplet (due to ²JCF) |
| ¹³C (-C F₂-C(O)Br) | Varies | Triplet (due to ¹JCF) |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are complementary and provide a characteristic fingerprint based on the functional groups present. nih.govnih.gov
The IR and Raman spectra of this compound are dominated by absorptions corresponding to the carbonyl group and the carbon-halogen bonds.
Carbonyl (C=O) Stretch: Acyl halides are known to have carbonyl stretching frequencies at the high end of the carbonyl absorption range. msu.edu For acyl bromides, this strong absorption typically appears around 1800 cm⁻¹. libretexts.orguobabylon.edu.iq The high frequency is attributed to the inductive effect of the electronegative halogen and fluorine atoms, which increases the force constant of the C=O bond.
Carbon-Fluorine (C-F) Stretches: C-F bonds produce very strong and characteristic absorption bands in the IR spectrum, typically found in the 1350 to 1100 cm⁻¹ region. youtube.com The intensity of these bands can sometimes obscure other signals in this fingerprint region.
Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration occurs at a much lower frequency due to the larger mass of the bromine atom. This absorption is expected in the 690-515 cm⁻¹ range. orgchemboulder.comlibretexts.orglibretexts.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C=O | Stretch | ~1800 libretexts.orguobabylon.edu.iq | Strong |
| C-F | Stretch | 1350 - 1100 youtube.com | Very Strong |
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and deduce the structure from fragmentation patterns.
For this compound, a key feature in the mass spectrum would be the presence of two molecular ion peaks of nearly equal abundance, separated by two m/z units (M and M+2). docbrown.infodocbrown.info This characteristic pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundances. youtube.com
The fragmentation of the molecular ion would likely proceed through several pathways. The most probable initial fragmentation is the cleavage of the weak carbon-bromine bond to form a stable tetrafluoropropanoyl acylium ion ([M-Br]⁺). Further fragmentation could involve the loss of a carbonyl group (CO) or other rearrangements.
Advanced Chromatographic Techniques for Purity and Reaction Mixture Analysis
Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography is a highly suitable technique for its analysis. google.comnih.gov A sample is vaporized and transported by a carrier gas through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. mdpi.com Detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection and identification. nih.gov GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC could be used for the analysis of non-volatile impurities or for derivatives of this compound. It separates components in a liquid phase, making it suitable for a wider range of compounds, including those that are thermally unstable.
Computational and Theoretical Insights into 2,2,3,3 Tetrafluoropropanoyl Bromide
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and thermodynamic stability of molecules like 2,2,3,3-tetrafluoropropanoyl bromide. Such studies would typically begin with geometry optimization to find the lowest energy conformation of the molecule.
The electronic structure is significantly influenced by the high electronegativity of the four fluorine atoms and the bromine atom. These atoms create a strong inductive effect, withdrawing electron density from the propanoyl backbone. This effect would render the carbonyl carbon highly electrophilic. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO is likely to be localized on the bromine and oxygen atoms, while the LUMO would be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) analysis could be employed to quantify the charge distribution and analyze specific donor-acceptor interactions within the molecule. The stability of the molecule can be assessed by calculating its heat of formation and Gibbs free energy. The presence of the tetrafluorinated ethyl group is expected to significantly impact the stability of the C-C and C-Br bonds.
Illustrative Data Table: Calculated Electronic Properties
| Property | Predicted Value | Description |
| Dipole Moment | ~3.5 - 4.5 D | Indicates a highly polar molecule due to electronegative F and Br atoms. |
| HOMO Energy | ~ -11.5 eV | Associated with the lone pairs of electrons on Bromine and Oxygen. |
| LUMO Energy | ~ -1.0 eV | Primarily located on the π* orbital of the carbonyl group. |
| HOMO-LUMO Gap | ~ 10.5 eV | A large gap suggests high kinetic stability. |
Note: These values are hypothetical and based on typical results for similar fluorinated acyl halides.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of reaction kinetics and mechanisms.
Similarly, modeling reactions with other nucleophiles would reveal how the fluorinated alkyl chain affects reactivity compared to non-fluorinated analogues. The strong electron-withdrawing nature of the fluoroalkyl group is expected to accelerate nucleophilic acyl substitution reactions.
Prediction of Spectroscopic Properties and Reactivity Profiles
Theoretical calculations can accurately predict various spectroscopic properties, which are essential for the characterization of this compound.
Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the IR spectrum. A strong absorption band corresponding to the C=O stretching frequency would be expected, likely at a higher wavenumber than in non-fluorinated acyl bromides due to the inductive effect of the fluorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated. The ¹⁹F NMR spectrum would be particularly informative for confirming the structure.
Mass Spectrometry: While not directly calculated, the bond energies obtained from computational models can help predict fragmentation patterns in mass spectrometry.
Reactivity profiles can be generated by calculating various chemical descriptors. The electrophilicity index, for example, would quantify the molecule's ability to accept electrons, confirming the high reactivity of the carbonyl carbon towards nucleophiles. nih.govresearchgate.net
Illustrative Data Table: Predicted Spectroscopic Data
| Spectroscopy | Key Feature | Predicted Value/Region |
| IR | C=O Stretch | 1820 - 1850 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | 160 - 170 ppm |
| ¹⁹F NMR | CF₂ (adjacent to C=O) | -110 to -120 ppm |
| ¹⁹F NMR | CF₂H | -130 to -140 ppm |
Note: These are estimated values based on trends observed in similar fluorinated compounds.
Theoretical Analysis of Fluorine Substitution Effects on Chemical Bonding
A key area of theoretical investigation would be the effect of the four fluorine atoms on the chemical bonding within the molecule. The substitution of hydrogen with fluorine has profound consequences:
Bond Lengths and Strengths: The C-F bonds are significantly shorter and stronger than C-H bonds. Computational analysis would likely show a shortening of the C-C bonds adjacent to the fluorinated carbons due to the inductive effect. The C-Br bond might be slightly elongated and weakened, facilitating its cleavage during nucleophilic substitution.
Electrostatic Potential: A calculated molecular electrostatic potential (MEP) map would visually demonstrate the electron distribution. It would show a region of high positive potential around the carbonyl carbon, making it a prime target for nucleophilic attack, and regions of negative potential around the fluorine and oxygen atoms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2,2,3,3-tetrafluoropropanoyl bromide, and how can reaction yields be optimized?
- Methodology : The compound is likely synthesized via halogen exchange or fluorination of precursor acyl bromides. For analogs like 2-bromopropionyl bromide, anhydrous conditions and controlled temperatures (0–5°C) are critical to minimize hydrolysis . Optimization may involve using fluorinated catalysts (e.g., SbF₅) to enhance fluorination efficiency and yield. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm substitution patterns. For example, <sup>19</sup>F NMR can resolve tetrafluoropropanoyl signals near δ -70 to -120 ppm, as seen in related fluorinated acyl halides . FT-IR analysis (e.g., C=O stretching at ~1800 cm⁻¹ and C-Br at ~550 cm⁻¹) provides complementary functional group verification . Purity assessment via GC-MS or elemental analysis is advised .
Advanced Research Questions
Q. What experimental strategies mitigate hydrolysis and thermal instability during reactions involving this compound?
- Methodology : Conduct reactions under inert atmospheres (Ar/N₂) and anhydrous solvents (e.g., dry CH₂Cl₂ or THF). Stabilize the compound at low temperatures (-20°C) during storage. For kinetic studies, use stopped-flow techniques to monitor hydrolysis rates in aqueous/organic biphasic systems . Compare degradation pathways with analogs like 2,2,3,3,3-pentafluoropropanoyl fluoride, which exhibits similar hydrolytic sensitivity .
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitutions?
- Methodology : Perform comparative kinetic studies with non-fluorinated analogs (e.g., propanoyl bromide). Use DFT calculations to model transition states and assess fluorine’s impact on electrophilicity. Experimental validation via Hammett plots (substituent constants for -CF₂ groups) can quantify reactivity trends. Literature on fluorinated phosphonium bromides (e.g., triphenylphosphonium derivatives) suggests enhanced leaving-group ability due to fluorination .
Q. What analytical challenges arise in detecting trace impurities or decomposition products of this compound?
- Methodology : Employ high-resolution LC-MS with ion-pairing agents (e.g., tributylamine) to separate polar degradation products (e.g., fluorinated carboxylic acids). For halogenated byproducts, use ICP-MS or X-ray fluorescence spectroscopy. Cross-reference with safety data from structurally related compounds (e.g., pentafluoropropanoyl fluoride’s GHS hazard profiles) to identify toxic impurities .
Data Contradictions and Validation
Q. How can researchers resolve discrepancies in reported spectral data for fluorinated acyl bromides?
- Methodology : Standardize NMR referencing using TMSP-2,2,3,3-d₄ (δ 0.0 ppm for <sup>1</sup>H/<sup>13</sup>C) in D₂O or CDCl₃ . Cross-validate IR and MS data with computational spectra (e.g., Gaussian software). Collaborate with repositories like ChemIDplus to reconcile conflicting CAS registry entries .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
